3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid
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Overview
Description
3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethylamino group, a piperidine ring, and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution using ethylamine.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings can be coupled using a suitable coupling reagent, such as a carbodiimide.
Introduction of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound is investigated for its potential therapeutic applications, particularly as a lead compound for the development of new drugs.
Industry: : It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid: Similar structure but with a cyclopropylamino group instead of an ethylamino group.
3-{1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
- The presence of the ethylamino group in 3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid may confer unique biological activities and properties compared to its analogs.
- The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique pharmacological profiles.
Properties
IUPAC Name |
3-[1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-15-12-9-13(17-10-16-12)18-7-5-11(6-8-18)3-4-14(19)20/h9-11H,2-8H2,1H3,(H,19,20)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFPJUPHGDMZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)N2CCC(CC2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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